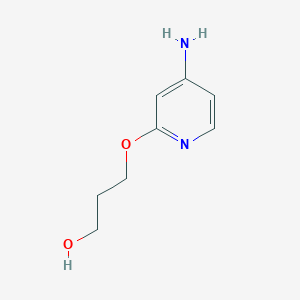
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H12N2O2 It is a heterocyclic compound containing a pyridine ring substituted with an amino group and an oxypropanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 4-aminopyridine with an appropriate epoxide, such as glycidol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amino group on the pyridine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to isolate the final product .
化学反応の分析
Types of Reactions
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
作用機序
The mechanism of action of 3-((4-Aminopyridin-2-yl)oxy)propan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino group and the oxypropanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets would vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
- 3-((4-Aminopyridin-3-yl)oxy)propan-1-ol
- 3-(2-Aminopyridin-3-yl)propan-1-ol
- 2-(4-Aminopyridin-3-yl)propan-2-ol
Uniqueness
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol is unique due to the specific positioning of the amino and oxypropanol groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The specific arrangement of functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research applications .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
3-(4-aminopyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c9-7-2-3-10-8(6-7)12-5-1-4-11/h2-3,6,11H,1,4-5H2,(H2,9,10) |
InChIキー |
YQJWFVZMKLJLQR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


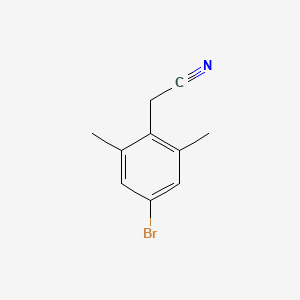
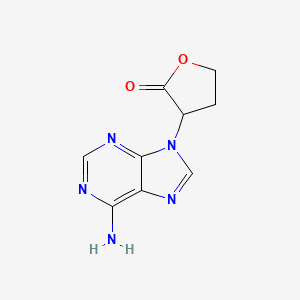

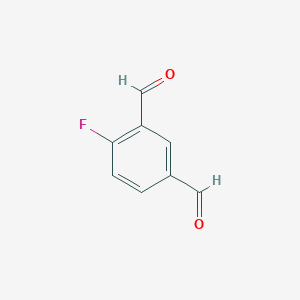
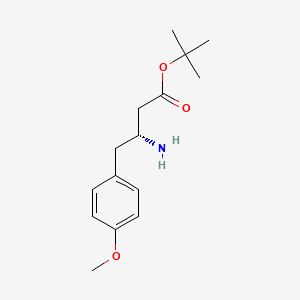
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
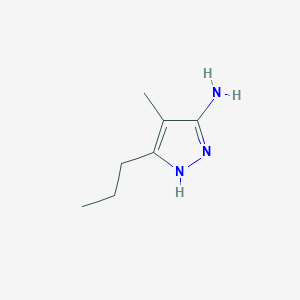
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)
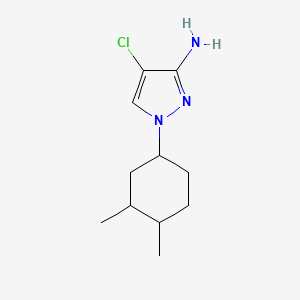
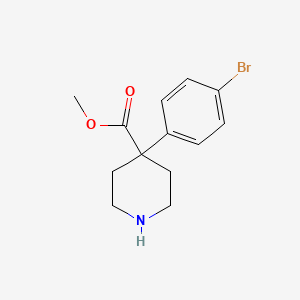
![2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13477858.png)
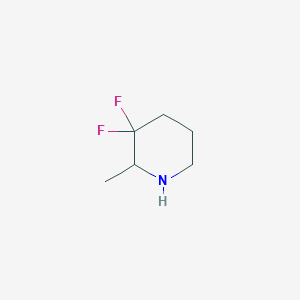
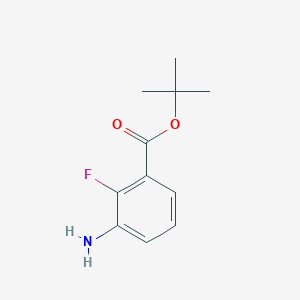
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
